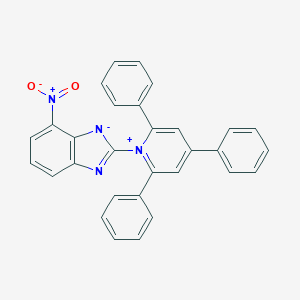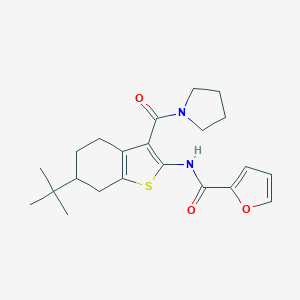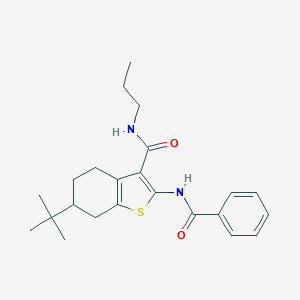
4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole, also known as NTPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been reported to possess significant pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also targets various signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the expression of various genes involved in cancer progression, such as cyclin D1 and Bcl-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole is its potent anti-tumor activity against various cancer cell lines. It also exhibits low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole. One of the areas of interest is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Further studies are also needed to understand the exact mechanism of action of 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole and to optimize its pharmacological properties.
In conclusion, 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole is a promising compound with significant potential for therapeutic applications. Its potent anti-tumor activity and low toxicity towards normal cells make it a promising candidate for cancer therapy. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole involves the reaction of 4-nitrobenzimidazole with 2,4,6-triphenylpyridine in the presence of a catalyst. The reaction proceeds through a series of steps involving the formation of intermediates, which are then converted to the final product.
Aplicaciones Científicas De Investigación
4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been reported to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Fórmula molecular |
C30H20N4O2 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide |
InChI |
InChI=1S/C30H20N4O2/c35-34(36)26-18-10-17-25-29(26)32-30(31-25)33-27(22-13-6-2-7-14-22)19-24(21-11-4-1-5-12-21)20-28(33)23-15-8-3-9-16-23/h1-20H |
Clave InChI |
CUFCOPASAWPCRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC5=C([N-]4)C(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC5=C([N-]4)C(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289419.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289423.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide](/img/structure/B289424.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B289425.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B289428.png)

![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)
![N-allyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289432.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)
![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289437.png)
![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)
